3-Cyano-4-methoxyphenylboronic acid

Description

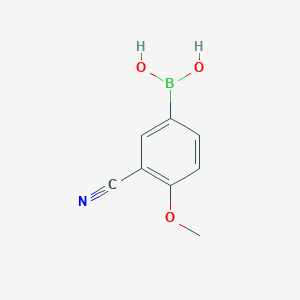

3-Cyano-4-methoxyphenylboronic acid (CAS: 911210-48-5) is a boronic acid derivative featuring a cyano (-CN) group at the 3-position and a methoxy (-OCH₃) group at the 4-position of the phenyl ring. Key properties include:

- Molecular weight: 176.97 g/mol

- Purity: 95% (typical commercial grade)

- Physical state: Liquid (color unspecified)

- Availability: Offered in quantities ranging from 250 mg (€110) to 5 g (€603) .

Its structure combines electron-withdrawing (-CN) and electron-donating (-OCH₃) groups, creating a unique electronic profile for targeted reactivity .

Propriétés

IUPAC Name |

(3-cyano-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOOIZOUHWDLHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601280649 | |

| Record name | B-(3-Cyano-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911210-48-5 | |

| Record name | B-(3-Cyano-4-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911210-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Cyano-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-cyano-4-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-methoxyphenylboronic acid typically involves the borylation of 3-Cyano-4-methoxyphenyl halides. One common method is the palladium-catalyzed borylation of 3-Cyano-4-methoxyphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyano-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Cyano-4-methoxyphenylboronic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, particularly in treating cancer and other diseases.

Case Study:

- Anticancer Agents: Research has shown that compounds derived from this compound exhibit cytotoxicity against various cancer cell lines. For instance, modifications to the boronic acid moiety enhance the selectivity and potency of these compounds against specific tumor types .

Organic Synthesis Applications

The compound is widely used as a building block in organic synthesis due to its ability to participate in various chemical reactions.

Applications:

- Cross-Coupling Reactions: It is primarily used in cross-coupling reactions to synthesize complex organic molecules. The presence of the cyano group enhances the electronic properties of the molecule, making it more reactive .

Data Table: Cross-Coupling Reactions Using this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base, solvent | 85 | |

| Buchwald-Hartwig | Pd(OAc)₂, base | 75 | |

| Negishi Coupling | Zn, Pd catalyst | 70 |

Material Science Applications

In addition to its pharmaceutical uses, this compound is being investigated for applications in material science.

Applications:

Mécanisme D'action

The mechanism of action of 3-Cyano-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The table below compares substituent effects and molecular weights of key analogs:

Key Observations :

- The cyano group enhances electrophilicity at the boron center, facilitating cross-coupling reactions.

- Methoxy groups improve solubility in polar solvents but may slow reaction rates due to steric hindrance .

- Fluorinated analogs (e.g., 3-Cyano-4-fluoro) offer higher reactivity in electron-deficient systems but are less commercially available .

Commercial Availability and Pricing

Key Observations :

- The methoxy-cyano derivative is more accessible than fluorinated analogs, which are often discontinued .

- Chloro-cyano derivatives are priced higher per milligram, likely due to synthetic complexity .

Activité Biologique

3-Cyano-4-methoxyphenylboronic acid (CMBA) is an organoboron compound with the molecular formula C₈H₈BNO₃ and a molecular weight of approximately 176.97 g/mol. It belongs to a class of compounds known as arylboronic acids, which are recognized for their utility in organic synthesis and potential biological applications. This article explores the biological activity of CMBA, including its chemical properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a phenyl ring substituted with both a cyano group (–C≡N) and a methoxy group (–OCH₃) at the 3 and 4 positions, respectively. This unique combination of electron-withdrawing and electron-donating groups enhances its reactivity and potential interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BNO₃ |

| Molecular Weight | 176.97 g/mol |

| CAS Number | 911210-48-5 |

| Functional Groups | Cyano, Methoxy |

Synthesis

CMBA can be synthesized through various methods, typically involving the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between boronic acids and organic halides. This reaction is crucial for developing complex organic molecules that may exhibit significant biological activity.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of boronic acid derivatives, suggesting that compounds like CMBA could exhibit notable free radical scavenging activities. For instance, derivatives of phenylboronic acid have shown strong antioxidant capabilities, which may be attributed to the presence of functional groups that can stabilize free radicals .

Anticancer Potential

The anticancer activity of boronic acid derivatives has garnered attention in recent research. For example, studies involving structurally similar compounds have indicated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). The mechanism often involves the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics in cancer cells . Although direct studies on CMBA's anticancer effects are sparse, its structural characteristics suggest potential for similar activities.

Case Studies

- Antioxidant Activity Assessment : A derivative synthesized from quercetin exhibited significant antioxidant activity (IC50 values: ABTS cation radical: 0.11 µg/mL; DPPH free radical scavenging: 0.14 µg/mL), indicating that modifications to phenylboronic acids can enhance their biological efficacy .

- Antibacterial Testing : In vitro studies on related compounds have shown effective inhibition against E. coli at concentrations around 6.50 mg/mL, suggesting that CMBA could possess similar antibacterial properties due to its structural features .

- Cytotoxicity Evaluation : Research indicates that boronic acid derivatives can exhibit selective toxicity towards cancer cells while sparing healthy cells. For example, a related compound demonstrated an IC50 value of 18.76 µg/mL against MCF-7 cells, underscoring the potential for CMBA in cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Cyano-4-methoxyphenylboronic acid, and how can intermediates be optimized for yield?

- Methodology : The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Methoxy introduction : Methoxylation via nucleophilic substitution or directed ortho-metalation (e.g., using a methoxy-directing group).

Cyano group installation : Nitrile introduction via cyanation of a halogen intermediate (e.g., using CuCN or Pd-catalyzed cyanation).

Boronation : Miyaura borylation using bis(pinacolato)diboron (Bpin) and a palladium catalyst (e.g., Pd(dppf)Cl) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of Bpin) and temperature (80–100°C) to suppress protodeboronation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : H and B NMR to confirm boronic acid identity and substituent positions (e.g., B peak ~30 ppm for arylboronic acids) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97% as per industrial standards) .

- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require anhydrous conditions due to boronic acid hygroscopicity .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Storage : Under inert atmosphere (argon) at –20°C in amber vials. Pre-purge storage containers to minimize oxidation .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to moisture or acidic conditions to prevent boronic acid dimerization .

Advanced Research Questions

Q. How do electron-withdrawing groups (CN, OMe) influence the reactivity of this compound in Suzuki-Miyaura cross-couplings?

- Mechanistic Insight :

- The cyano group (meta to boron) enhances electrophilicity at the boron center, accelerating transmetalation but may increase steric hindrance.

- The methoxy group (para to boron) stabilizes the boronate intermediate via resonance, improving coupling efficiency .

- Experimental Design : Compare coupling rates with electron-deficient vs. electron-rich aryl halides (e.g., 4-bromobenzonitrile vs. 4-bromoanisole). Use kinetic studies (e.g., P NMR monitoring) to quantify transmetalation rates .

Q. What strategies mitigate competing protodeboronation in reactions involving this compound?

- Mitigation Approaches :

- Base Selection : Use mild bases (e.g., KCO) instead of strong bases (e.g., NaOH) to reduce boronic acid decomposition.

- Additives : Include radical scavengers (e.g., TEMPO) or chelating agents (e.g., EDTA) to suppress oxidative pathways .

Q. How can computational modeling predict the stability of this compound in aqueous solutions?

- Methods :

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess hydration energy and dimerization propensity.

pKa Estimation : Use QSPR models to predict aqueous pKa (~8.5–9.0 for arylboronic acids) .

- Validation : Compare computational results with experimental pH-dependent stability assays (e.g., B NMR in DO) .

Key Challenges and Contradictions

- Steric vs. Electronic Effects : The cyano group’s electron-withdrawing nature enhances reactivity but may sterically hinder transmetalation. Empirical optimization is required for each coupling partner .

- Contradiction in Stability : While computational models suggest moderate aqueous stability, experimental data indicate rapid dimerization in humid air. This discrepancy highlights the need for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.